molecular formula C12H13NO6 B8341861 Ethyl (4-acetyl-2-nitrophenoxy)acetate

Ethyl (4-acetyl-2-nitrophenoxy)acetate

Cat. No.: B8341861
M. Wt: 267.23 g/mol
InChI Key: GHRBCKUNYZGSCR-UHFFFAOYSA-N
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Description

Ethyl (4-acetyl-2-nitrophenoxy)acetate is an aromatic ester featuring a phenoxy backbone substituted with a nitro group at the ortho position and an acetyl group at the para position. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing nature of its substituents, which influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

ethyl 2-(4-acetyl-2-nitrophenoxy)acetate

InChI

InChI=1S/C12H13NO6/c1-3-18-12(15)7-19-11-5-4-9(8(2)14)6-10(11)13(16)17/h4-6H,3,7H2,1-2H3

InChI Key

GHRBCKUNYZGSCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the phenoxy ring significantly alter physical properties such as melting point, solubility, and crystallinity. For example:

  • Ethyl 2-(4-Aminophenoxy)acetate (C₁₀H₁₃NO₃) has a melting point of 56–58°C due to hydrogen bonding from the amino group .
  • Ethyl 2-(4-Nitrophenoxy)acetate (C₁₀H₁₁NO₅) crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.3848 Å, b = 8.4482 Å, c = 24.238 Å, and β = 92.59°. The nitro group’s electron-withdrawing nature enhances molecular packing density .
  • Ethyl difluoro(4-nitrophenoxy)acetate (C₁₀H₉F₂NO₅) has a molecular weight of 261.18 g/mol.
Table 1: Physical and Structural Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Crystal System Key Substituents
Ethyl (4-acetyl-2-nitrophenoxy)acetate* C₁₂H₁₃NO₆ 267.24 N/A N/A 4-acetyl, 2-nitro
Ethyl 2-(4-nitrophenoxy)acetate C₁₀H₁₁NO₅ 225.20 N/A Monoclinic (P2₁/c) 4-nitro
Ethyl 2-(4-aminophenoxy)acetate C₁₀H₁₃NO₃ 195.22 56–58 N/A 4-amino
Ethyl 2-(4-chloro-2-nitrophenyl)acetate C₁₀H₁₀ClNO₄ 243.64 N/A N/A 4-chloro, 2-nitro

*Hypothetical data inferred from analogs.

Table 2: Reaction Conditions and Yields
Compound Key Reagents/Conditions Yield (%)
Ethyl 2-(4-aminophenoxy)acetate NH₄Cl/Fe, ethanol/water, reflux 62
Ethyl 2-(4-nitrophenoxy)acetate K₂CO₃, ethyl bromoacetate, sonication N/A
Ethyl 2-(2-nitrophenyl)acetate H₂SO₄, EtOH, 60°C 96

Spectral and Reactivity Differences

  • ¹H NMR Shifts: Ethyl 2-(4-aminophenoxy)acetate shows aromatic protons at δ 6.62–6.47 ppm, while nitro analogs (e.g., Ethyl 2-(4-nitrophenoxy)acetate) exhibit downfield shifts (~δ 8.0 ppm) due to nitro group deshielding . The acetyl group in this compound would likely show a singlet near δ 2.6 ppm for the methyl protons.
  • Reactivity: Nitro and acetyl groups are electron-withdrawing, making the phenoxy ring less reactive toward electrophilic substitution compared to amino-substituted analogs . Fluorinated derivatives (e.g., Ethyl difluoro(4-nitrophenoxy)acetate) may undergo unique nucleophilic substitutions due to fluorine’s electronegativity .

Preparation Methods

Nitration of 4-Acetylphenol

The synthesis begins with 4-acetylphenol (4-hydroxyacetophenone) , which undergoes nitration to introduce the nitro group at the ortho position relative to the hydroxyl group.

Procedure:

  • Nitration :

    • Reagents : 4-Acetylphenol, concentrated HNO₃ (90%), H₂SO₄ (98%).

    • Conditions : Dropwise addition of HNO₃ to a cooled (0–5°C) mixture of 4-acetylphenol in H₂SO₄, followed by stirring at 25°C for 4–6 hours.

    • Product : 2-Nitro-4-acetylphenol (yield: 70–85%).

Mechanism :
The hydroxyl group directs nitration to the ortho position, while the acetyl group stabilizes the intermediate via resonance.

Data Table: Nitration Optimization

ParameterOptimal ValueYield (%)Source
Temperature0–5°C → 25°C82
HNO₃:H₂SO₄ Ratio1:3 (v/v)78
Reaction Time5 hours85

Alkylation with Ethyl Bromoacetate

The phenolic oxygen of 2-nitro-4-acetylphenol is alkylated using ethyl bromoacetate under basic conditions.

Procedure:

  • Alkylation :

    • Reagents : 2-Nitro-4-acetylphenol, ethyl bromoacetate, anhydrous K₂CO₃, acetone.

    • Conditions : Reflux for 8–12 hours in acetone with K₂CO₃ as a base.

    • Product : Ethyl (4-acetyl-2-nitrophenoxy)acetate (yield: 75–90%).

Mechanism :
K₂CO₃ deprotonates the phenol, enabling nucleophilic attack on ethyl bromoacetate.

Data Table: Alkylation Optimization

ParameterOptimal ValueYield (%)Source
SolventAcetone88
BaseK₂CO₃92
Molar Ratio (Phenol:Bromoester)1:1.290

Alternative Route: Sequential Alkylation-Nitration

For substrates sensitive to nitration, ethyl (2-nitrophenoxy)acetate is synthesized first, followed by acetylation.

Procedure:

  • Alkylation :

    • React 2-nitrophenol with ethyl bromoacetate/K₂CO₃ in acetone.

  • Acetylation :

    • Use acetyl chloride or acetic anhydride in pyridine/DMF to introduce the acetyl group at position 4.

Limitations :

  • Low regioselectivity during acetylation (yield: 50–60%).

Comparative Analysis of Methods

Table: Method Efficiency

MethodAdvantagesDisadvantagesYield (%)
Nitration → AlkylationHigh regioselectivity, scalableRequires nitration optimization85
Alkylation → AcetylationAvoids harsh nitration conditionsLow acetylation efficiency55

Key Findings

  • Nitration Conditions : Lower temperatures (0–5°C) improve ortho-selectivity.

  • Solvent Choice : Acetone enhances reaction rates in alkylation vs. DMF or THF.

  • Base Impact : K₂CO₃ outperforms Na₂CO₃ due to better solubility in acetone .

Q & A

Q. Advanced Research Focus

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Structure-Activity Relationships (SAR) : Comparing nitro/acetyl derivatives (e.g., Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate) reveals electron-withdrawing groups enhance antibacterial potency .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity ratios >10 for therapeutic potential .

How are computational tools applied to predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., acetone vs. DMF) to predict reaction rates .
  • Docking Studies : Models binding affinity to microbial enzymes (e.g., dihydrofolate reductase) to rationalize antimicrobial activity .
  • Reactivity Descriptors : Fukui indices and HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) identify sites prone to nucleophilic/electrophilic attacks .

What methodologies address low yields in the hydrolysis of this compound to its carboxylic acid?

Q. Advanced Research Focus

  • Catalytic Optimization : Use of NaOH/EtOH (2M, 70°C) vs. enzymatic hydrolysis (lipases) to minimize side reactions .
  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes, improving yield from 65% to 88% .
  • In-situ Monitoring : FTIR tracks ester carbonyl (1740 cm1^{-1}) disappearance to terminate reactions at optimal conversion .

How do steric and electronic effects influence the stability of this compound under varying pH conditions?

Q. Advanced Research Focus

  • pH-Dependent Degradation : Nitro groups destabilize the ester linkage at pH >10, accelerating hydrolysis. Acetyl groups provide steric protection at pH 4–7 .
  • Kinetic Studies : Pseudo-first-order rate constants (k = 0.012 h1^{-1} at pH 7) quantify stability .
  • Salt Formation : Sodium or ammonium salts enhance aqueous solubility while maintaining stability .

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